molecular formula C13H16FN3O2S B2506068 2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride CAS No. 2418729-53-8

2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride

Cat. No. B2506068
CAS RN: 2418729-53-8
M. Wt: 297.35
InChI Key: UUXMOJZJWMYBRG-UHFFFAOYSA-N
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Description

The compound “2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is substituted with a methyl group and an aniline group, which is further substituted with an ethanesulfonyl fluoride group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the aniline group, and the ethanesulfonyl fluoride group. The pyrazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the aniline group, and the ethanesulfonyl fluoride group. The pyrazole ring, for example, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing a sulfonyl fluoride group can be hazardous due to the potential release of toxic and corrosive hydrogen fluoride .

properties

IUPAC Name

2-[4-methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2S/c1-11-2-4-13(5-3-11)17(6-7-20(14,18)19)10-12-8-15-16-9-12/h2-5,8-9H,6-7,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXMOJZJWMYBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCS(=O)(=O)F)CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride

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